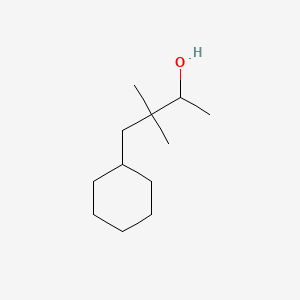
alpha,beta,beta-Trimethylcyclohexanepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,beta,beta-Trimethylcyclohexanepropanol is an organic compound with the molecular formula C12H24O It is a cyclohexane derivative with three methyl groups and a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta,beta-Trimethylcyclohexanepropanol typically involves the hydrogenation of corresponding cyclohexene derivatives. One common method is the catalytic hydrogenation of alpha,beta,beta-Trimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,beta,beta-Trimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
Alpha,beta,beta-Trimethylcyclohexanepropanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of alpha,beta,beta-Trimethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Alpha,beta,beta-Trimethylcyclohexanepropanol can be compared with other similar compounds such as:
Cyclohexanol: A simpler cyclohexane derivative with a hydroxyl group.
Trimethylcyclohexane: A cyclohexane derivative with three methyl groups but lacking the propanol side chain.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexane ring with three methyl groups and a propanol side chain, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
72727-60-7 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
4-cyclohexyl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C12H24O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3 |
Clé InChI |
OUINQRJSUSXKFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)CC1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


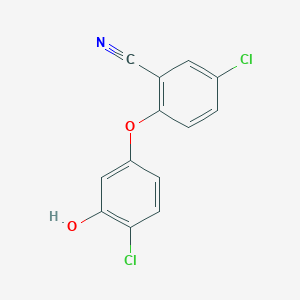
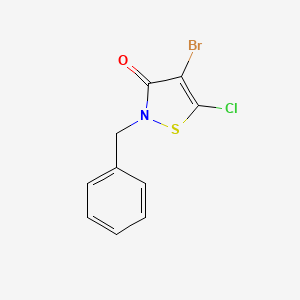
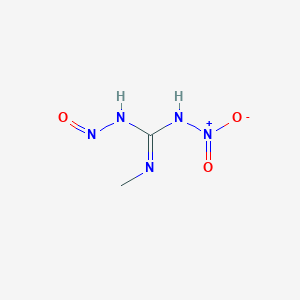

![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

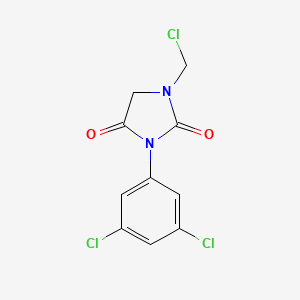


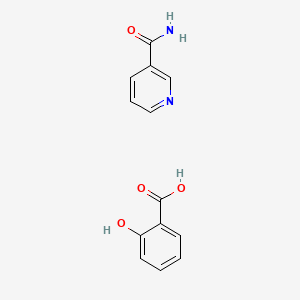


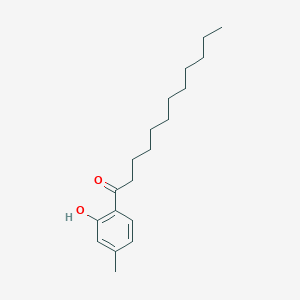
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
